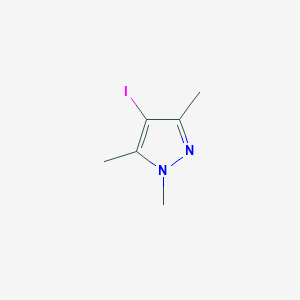

4-Iodo-1,3,5-trimethyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,3,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOGLHMRBURIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346956 | |

| Record name | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51660-65-2 | |

| Record name | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1,3,5-trimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Iodo-1,3,5-trimethyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines the primary synthesis pathways, provides detailed experimental protocols, and summarizes key quantitative data to support research and development efforts.

Introduction

This compound is a functionalized pyrazole derivative. The pyrazole scaffold is a core component in numerous biologically active compounds and pharmaceuticals.[1][2] The presence of an iodine atom at the 4-position offers a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures.[3][4][5] This guide details the two principal methods for its synthesis: the direct iodination of 1,3,5-trimethyl-1H-pyrazole and the N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51660-65-2 | [6][7] |

| Molecular Formula | C₆H₉IN₂ | [6][8][9] |

| Molecular Weight | 236.05 g/mol | [6][8] |

| Physical Form | Solid | [8] |

| InChI Key | RUOGLHMRBURIEQ-UHFFFAOYSA-N | [8] |

| SMILES | CN1C(C)=C(I)C(C)=N1 | [8] |

Synthesis Pathways

There are two primary, well-established routes for the synthesis of this compound.

Route A: Direct Iodination of 1,3,5-trimethyl-1H-pyrazole This is an electrophilic aromatic substitution reaction where the electron-rich pyrazole ring is directly iodinated at the C4 position, which is the most nucleophilic site.[2] Various iodinating reagents can be employed for this transformation.

Route B: N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole This approach involves first preparing the 4-iodinated pyrazole core and subsequently introducing the N1-methyl group. This method can be highly efficient and offers an alternative when the starting material for Route A is not readily available.

Below is a logical workflow illustrating these two synthetic strategies.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be observed at all times.

Protocol 1: Direct Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from general methods for the iodination of pyrazoles.[3][10] The reaction utilizes molecular iodine activated by an oxidizing agent.

Materials:

-

1,3,5-trimethyl-1H-pyrazole (1.0 mmol, 110.16 mg)

-

Iodine (I₂) (1.1 mmol, 279.18 mg)

-

30% Hydrogen Peroxide (H₂O₂) (1.2 mmol, 0.14 mL)

-

Water (10 mL)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 50 mL round-bottom flask, add 1,3,5-trimethyl-1H-pyrazole (1.0 mmol) and water (10 mL).

-

Stir the suspension at room temperature and add iodine (1.1 mmol).

-

Slowly add 30% hydrogen peroxide (1.2 mmol) dropwise to the mixture.

-

Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the final product.

Protocol 2: N-Methylation of 4-iodo-3,5-dimethyl-1H-pyrazole

This highly efficient protocol involves a two-stage, one-pot reaction leading to the desired product with excellent reported yield.[6]

Materials:

-

4-iodo-3,5-dimethyl-1H-pyrazole (1.0 mmol, 222.03 mg)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 mmol, 44 mg)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) (1.2 mmol, 0.075 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Stage 1 (Deprotonation): To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 mmol).

-

Add anhydrous THF (10 mL) and cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 mmol) portion-wise.

-

Allow the mixture to warm to room temperature (approx. 20 °C) and stir for 1 hour. Hydrogen gas evolution should be observed.

-

Stage 2 (Methylation): Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (1.2 mmol) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction to completion by TLC.

-

Carefully quench the reaction by slowly adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the product.

Table 2: Summary of Reaction Conditions and Yields

| Route | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| A | I₂, H₂O₂ | Water | Room Temp. | Varies | - | [3] |

| A | NIS, TFA | Acetic Acid | 80 | Overnight | - | [3] |

| B | NaH, CH₃I | THF | 20 | 12 | 97 | [6] |

Characterization Data

Characterization of the final product is crucial to confirm its identity and purity. While specific spectra for this compound are not widely published in public databases, data from closely related analogs can provide expected chemical shifts and patterns.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups (N-CH₃, C3-CH₃, and C5-CH₃). Based on data for similar 4-halogenated pyrazoles, the chemical shifts for the methyl protons would likely appear in the range of δ 2.0-4.0 ppm.[1]

-

¹³C NMR: The carbon NMR would show six distinct signals: three for the methyl carbons and three for the pyrazole ring carbons (C3, C4, C5). The C4 carbon, bonded to iodine, is expected to have a chemical shift significantly upfield compared to the other ring carbons.[11]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 236.05, consistent with the molecular weight of the compound.[9]

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 51660-65-2 [m.chemicalbook.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. PubChemLite - this compound (C6H9IN2) [pubchemlite.lcsb.uni.lu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Iodination of 1,3,5-Trimethyl-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole. The introduction of an iodine atom onto the pyrazole ring is a critical transformation in medicinal chemistry, creating a versatile synthetic handle for the construction of complex molecular architectures through cross-coupling reactions.[1] Iodinated pyrazoles are key intermediates in the development of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] This document details various synthetic methodologies, presents comparative data, and provides explicit experimental protocols to assist researchers in laboratory applications.

Mechanism and Regioselectivity

The iodination of 1,3,5-trimethyl-1H-pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to attack by electrophiles. The directing effects of the three methyl groups, particularly the N1-methyl group, enhance the electron density at the C4 position. Consequently, this position is the most nucleophilic and the preferential site for electrophilic attack, leading to the highly regioselective formation of the 4-iodo derivative.[3]

Comparative Analysis of Iodination Methods

Several methods have been developed for the iodination of pyrazoles. The choice of reagent and conditions depends on factors such as substrate sensitivity, desired yield, and green chemistry considerations. The following table summarizes key methods applicable to the C4-iodination of 1,3,5-trimethyl-1H-pyrazole.

| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |

| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | An environmentally friendly method using water as the solvent; H₂O₂ acts as the oxidant to generate the electrophilic iodine species in situ.[4][5] |

| Molecular Iodine/Ceric Ammonium Nitrate (CAN) | I₂, CAN | Acetonitrile | Reflux (≈80 °C) | Overnight | High | C4 | A highly effective and regioselective method, particularly for pyrazoles with both electron-donating and withdrawing groups.[1][6][7] |

| N-Iodosuccinimide (NIS)/Acid | NIS, H₂SO₄ or TFA | Acetonitrile, Acetic Acid | 0 °C to 80 °C | < 16 h | Good | C4 | Suitable for substrates that may be sensitive to the more oxidative conditions of the I₂/CAN system.[1][4] |

| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | An effective method where the base is crucial to neutralize the HCl formed during the reaction.[4] |

Experimental Protocols

Detailed methodologies for key iodination reactions are provided below.

Method 1: Iodination using Molecular Iodine and Hydrogen Peroxide

This protocol offers a green and practical approach to C4-iodination.[4][5]

-

Materials:

-

1,3,5-trimethyl-1H-pyrazole (1.0 eq.)

-

Iodine (I₂) (0.5 eq.)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (0.6 eq.)

-

Water

-

5% aqueous sodium bisulfite or sodium thiosulfate solution

-

Ethyl acetate or dichloromethane for extraction

-

-

Procedure:

-

Suspend 1,3,5-trimethyl-1H-pyrazole (1.0 eq.) in water.

-

Add iodine (0.5 eq.) to the suspension with stirring.

-

Add hydrogen peroxide (0.6 eq.) dropwise to the mixture.

-

Continue stirring at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the characteristic iodine color disappears.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Method 2: Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly efficient and provides excellent regioselectivity for the C4 position.[1][6][8]

-

Materials:

-

1,3,5-trimethyl-1H-pyrazole (1.0 eq.)

-

Iodine (I₂) (1.3 eq.)

-

Ceric Ammonium Nitrate (CAN) (1.1 eq.)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Water

-

-

Procedure:

-

Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

-

Add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (603 mg, 1.1 mmol) to the solution.

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (15 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (5 mL) to quench excess iodine, followed by water (10 mL).[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Visualized Workflows and Applications

Diagrams created using the DOT language provide clear visual representations of the experimental workflow and the synthetic utility of the product.

Caption: Generalized workflow for the electrophilic iodination of 1,3,5-trimethyl-1H-pyrazole.

Application in Drug Discovery: A Conceptual Pathway

The primary value of this compound in drug development lies in its utility as a versatile building block for creating more complex molecules via cross-coupling reactions.[1] Pyrazole-containing compounds are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][9]

Caption: Conceptual pathway from iodinated pyrazole to a functional kinase inhibitor.

Conclusion

The C4-iodination of 1,3,5-trimethyl-1H-pyrazole is a robust and highly regioselective transformation that can be achieved through several effective methods. The resulting this compound is a valuable intermediate for synthetic and medicinal chemists. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular libraries, significantly aiding in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.[1][2][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

An In-depth Technical Guide to 4-Iodo-1,3,5-trimethyl-1H-pyrazole: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1,3,5-trimethyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1] The presence of an iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecules for drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in medicinal chemistry.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₉IN₂ | [2][3] |

| Molecular Weight | 236.05 g/mol | [2][3] |

| CAS Number | 51660-65-2 | [2] |

| Physical Form | Solid | [3] |

| Melting Point | Data not available for this specific compound. The related compound, 4-Iodo-1-methyl-1H-pyrazole, has a melting point of 59-64 °C. | [1] |

| Boiling Point | Data not available. | |

| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents (inferred from similar compounds). | [1] |

| SMILES String | CN1C(C)=C(I)C(C)=N1 | [3] |

| InChI Key | RUOGLHMRBURIEQ-UHFFFAOYSA-N | [3] |

Safety Information: this compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302 (Harmful if swallowed).[3] Appropriate personal protective equipment should be used when handling this compound.

Synthesis

The synthesis of this compound can be achieved through the N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-iodo-3,5-dimethyl-1H-pyrazole

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in anhydrous THF at 20 °C under an inert atmosphere, add sodium hydride portion-wise.

-

Stir the mixture at 20 °C.

-

Add methyl iodide to the reaction mixture.

-

Continue stirring for 12 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

A 97% yield has been reported for this reaction.[2]

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The carbon-iodine bond in this compound is a key feature for its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the pyrazole ring, enabling the synthesis of diverse compound libraries for drug screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, DME/water)

Procedure (Conventional Heating):

-

In a Schlenk tube, combine this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), palladium catalyst (e.g., 5 mol%), and base (2.0-3.0 equiv).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., at 90-100 °C) for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly effective with iodo-pyrazoles.

General Experimental Protocol for Sonogashira Coupling:

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 4 mol%).

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.2 equiv) dropwise.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Upon completion, dilute with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Caption: Experimental workflow for the Sonogashira coupling reaction.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the three methyl groups. The chemical shifts would be influenced by their positions on the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three methyl carbons and the three pyrazole ring carbons. The carbon bearing the iodine atom would be significantly shifted.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic C-H stretching and bending vibrations for the methyl groups and the pyrazole ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak. The fragmentation pattern would likely involve the loss of methyl groups, iodine, and cleavage of the pyrazole ring.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a diverse range of functionalized pyrazole derivatives. Its utility in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings makes it a key building block for medicinal chemists and drug development professionals. The pyrazole scaffold continues to be a privileged structure in the development of new therapeutic agents, and the ability to readily functionalize it via the iodo-substituent ensures the continued importance of this and related compounds in the future of drug discovery.

References

physical properties of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

An In-depth Technical Guide on the Physical Properties of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

Introduction

This compound is a halogenated heterocyclic compound. As a derivative of pyrazole, it serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of an iodine atom at the 4-position of the pyrazole ring provides a reactive site for various cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value |

| CAS Number | 51660-65-2[1][2][3] |

| Molecular Formula | C₆H₉IN₂[1][4] |

| Molecular Weight | 236.05 g/mol [1][4] |

| Appearance | Solid[4] |

| InChI | 1S/C6H9IN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3[4] |

| SMILES | CN1C(C)=C(I)C(C)=N1[4] |

Experimental Protocols

The synthesis of this compound can be achieved through the N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole. Below is a representative experimental protocol.

Synthesis of this compound from 4-iodo-3,5-dimethyl-1H-pyrazole

Materials:

-

4-iodo-3,5-dimethyl-1H-pyrazole

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in anhydrous tetrahydrofuran is prepared in a round-bottom flask at 20°C.

-

Sodium hydride is added portion-wise to the stirred solution.

-

After the addition of sodium hydride is complete, methyl iodide is added to the reaction mixture.

-

The reaction is stirred for 12 hours.

-

Upon completion, the reaction is carefully quenched, and the product is extracted.

-

The crude product is then purified, typically by column chromatography, to yield this compound.[1]

Synthetic Workflow Visualization

The synthesis of this compound from its precursors can be visualized as a straightforward two-step process involving deprotonation followed by methylation.

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide: 4-Iodo-1,3,5-trimethyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-iodo-1,3,5-trimethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole nucleus is a privileged scaffold, present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of an iodine atom at the C4-position of the trimethylated pyrazole ring offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This document details the physicochemical properties, synthesis protocols, and potential applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents.

Physicochemical and Structural Data

This compound is a solid compound at room temperature.[3] Its key quantitative data and structural identifiers are summarized in the table below, providing a foundational reference for experimental design and characterization.

| Property | Value | Reference |

| Molecular Weight | 236.05 g/mol | [3][4] |

| Molecular Formula | C₆H₉IN₂ | [3][4] |

| Monoisotopic Mass | 235.98105 Da | [5] |

| CAS Number | 51660-65-2 | [4] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥95% | [6] |

| InChI Key | RUOGLHMRBURIEQ-UHFFFAOYSA-N | [3] |

| SMILES | CN1C(C)=C(I)C(C)=N1 | [3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-methylation of a 4-iodinated pyrazole precursor. The iodine atom is introduced via electrophilic iodination of the pyrazole ring, a reaction that shows high regioselectivity for the C4 position due to the electronic properties of the heterocycle.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-3,5-dimethyl-1H-pyrazole (Precursor)

This protocol describes a general method for the direct iodination of a pyrazole ring using N-Iodosuccinimide (NIS), a common and effective iodinating agent.

-

Reaction Setup: To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, stir the mixture at room temperature.

-

Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if the substrate is less reactive.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-iodo-3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of this compound

This protocol details the N-methylation of the precursor to yield the final product.[4]

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: To this suspension, add a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford this compound.

Analytical Characterization

The structural confirmation of the synthesized compound would be performed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups (N1-CH₃, C3-CH₃, and C5-CH₃).

-

¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the pyrazole ring carbons, with the C4 carbon bearing the iodine atom being significantly downfield.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, showing a prominent [M+H]⁺ ion at m/z 237.0.

Applications in Drug Discovery and Development

The primary utility of this compound in drug development lies in its role as a versatile intermediate. The carbon-iodine bond at the C4 position serves as a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[3][7]

-

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to form new C-C bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Introduction of alkyne functionalities, which are valuable for linking molecular fragments or as precursors for other functional groups.

-

Heck Coupling: Formation of C-C bonds with alkenes, providing access to vinyl-substituted pyrazoles.

This synthetic flexibility allows for the rapid generation of large libraries of novel pyrazole derivatives for high-throughput screening against various biological targets.

Biological Context and Potential Signaling Pathway Inhibition

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer and anti-inflammatory effects.[8][9] Many of these activities stem from the ability of pyrazole-containing molecules to act as kinase inhibitors. Kinase signaling pathways are fundamental to cellular processes like proliferation, differentiation, and survival, and their dysregulation is a hallmark of diseases such as cancer.

The diagram below illustrates a generalized kinase signaling pathway and the mechanism by which a hypothetical pyrazole-based inhibitor, developed from a scaffold like this compound, could exert its therapeutic effect.

Caption: Generalized kinase signaling cascade and point of inhibition.

In this representative pathway, an extracellular signal activates a receptor, initiating a phosphorylation cascade through multiple kinases. The final kinase in the chain activates transcription factors, leading to a cellular response. A pyrazole-based drug can be designed to bind to the ATP-binding pocket of a specific kinase (e.g., Kinase B), preventing its function and thereby blocking the entire downstream signaling pathway. The versatility of the this compound scaffold allows for the synthesis of derivatives tailored to inhibit specific kinases implicated in disease.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Iodopyrazole(3469-69-0) 1H NMR [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

starting materials for 4-Iodo-1,3,5-trimethyl-1H-pyrazole synthesis

An In-depth Technical Guide to the Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

This technical guide provides a comprehensive overview of the synthetic routes for obtaining this compound, a valuable building block in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathways

The synthesis of this compound primarily involves two key stages: the formation of the 1,3,5-trimethyl-1H-pyrazole core followed by its regioselective iodination at the 4-position. An alternative route involves the N-methylation of a pre-iodinated pyrazole ring.

Pathway A: Synthesis of 1,3,5-trimethyl-1H-pyrazole followed by Iodination

This is the most common approach, which begins with the synthesis of the pyrazole ring system.

-

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole The classical and widely used method for this step is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative, in this case, methylhydrazine.[1]

-

Step 2: Iodination of 1,3,5-trimethyl-1H-pyrazole The electron-rich pyrazole ring readily undergoes electrophilic substitution, with the C4 position being the most nucleophilic and thus the primary site of attack for electrophiles.[2] Several reagents can be employed for the iodination of pyrazoles, including N-iodosuccinimide (NIS) or a combination of molecular iodine with an oxidizing agent.[3][4]

Pathway B: N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole

This alternative pathway begins with an already iodinated pyrazole ring, which is then methylated at the N1 position.

-

Step 1: Synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole This intermediate can be prepared through the iodination of 3,5-dimethylpyrazole.

-

Step 2: N-methylation The N-H proton of 4-iodo-3,5-dimethyl-1H-pyrazole is deprotonated with a base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide.[5]

Experimental Protocols

Protocol 1: Knorr Synthesis of 1,3,5-trimethyl-1H-pyrazole [1]

-

Materials: Acetylacetone, methylhydrazine, ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq) dissolved in ethanol.

-

Slowly add methylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization.

-

Protocol 2: Iodination of 1,3,5-trimethyl-1H-pyrazole using N-Iodosuccinimide (NIS) [3]

-

Materials: 1,3,5-trimethyl-1H-pyrazole, N-Iodosuccinimide (NIS), acetonitrile.

-

Procedure:

-

Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product, which can be further purified by column chromatography.

-

Protocol 3: N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole [5]

-

Materials: 4-iodo-3,5-dimethyl-1H-pyrazole, sodium hydride, methyl iodide, tetrahydrofuran (THF).

-

Procedure:

-

In an inert atmosphere, suspend sodium hydride in tetrahydrofuran at 20 °C.

-

Add a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in THF to the suspension.

-

Stir the mixture for a designated period to allow for deprotonation.

-

Add methyl iodide to the reaction mixture.

-

Continue stirring for 12 hours.

-

Upon completion, quench the reaction carefully with water.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the product.

-

Quantitative Data

| Reaction Step | Starting Materials | Reagents & Conditions | Yield | Reference |

| Synthesis of 1,3,5-trimethyl-1H-pyrazole | Acetone, Methylhydrazine | Knorr closure ring reaction, 1,2-dichloroethane, 0-5 °C to RT, 36h | Not specified | [6] |

| N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole | 4-iodo-3,5-dimethyl-1H-pyrazole, Methyl iodide | Sodium hydride, THF, 20 °C, 12h | 97% | [5] |

| Synthesis of a pyrazole ionic liquid precursor | 1,3,5-trimethyl-1H-pyrazole, Bromoethane | Chloroform, reflux 70h | 84.3% | [6] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

electrophilic iodination of substituted pyrazoles

An In-depth Technical Guide to the Electrophilic Iodination of Substituted Pyrazoles

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The synthetic functionalization of the pyrazole core is critical for modulating the pharmacological properties of these compounds. Specifically, the introduction of an iodine atom onto the pyrazole ring provides a versatile synthetic handle for constructing complex molecular architectures through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3]

This technical guide provides a comprehensive overview of the , a primary strategy for synthesizing these valuable intermediates. It covers the core chemical principles, a comparative analysis of key methodologies, detailed experimental protocols, and the influence of substituents on the reaction's outcome. The focus is on direct iodination, which predominantly occurs at the electron-rich and sterically accessible C-4 position of the pyrazole ring.[2][4]

Core Principles of Electrophilic Iodination of Pyrazole

The electrophilic iodination of a substituted pyrazole follows the classical mechanism of an electrophilic aromatic substitution (SEAr). The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[4] The C-4 position is generally the most nucleophilic site, leading to high regioselectivity in many iodination reactions.[2][3]

The general mechanism involves three key steps:

-

Generation of an Electrophile: A potent electrophilic iodine species, notionally I⁺, is generated from a suitable iodine source, often with the help of an oxidizing agent or an acid catalyst.

-

Nucleophilic Attack: The π-system of the pyrazole ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base removes a proton from the C-4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-iodopyrazole product.[4]

References

Biological Activity Screening of Novel Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth overview of the screening methodologies used to identify and characterize the anticancer, antimicrobial, and anti-inflammatory properties of novel pyrazole derivatives. Detailed experimental protocols, data presentation standards, and visual workflows are included to assist researchers in the efficient evaluation of these promising therapeutic agents. Pyrazole and its derivatives have demonstrated diverse pharmacological properties, including antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer activities.[1][2]

Anticancer Activity Screening

A primary focus of pyrazole derivative research is the identification of novel anticancer agents. The screening process typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines to determine the concentration-dependent inhibitory effects of the compounds. Further mechanistic studies are then employed to elucidate the pathways through which these derivatives exert their effects.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of selected novel pyrazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| b17 | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45 | [3] |

| 11 | AsPC-1 (Pancreatic) | 16.8 | - | - | [4] |

| 11 | U251 (Glioblastoma) | 11.9 | - | - | [4] |

| 25 | HT29 (Colon) | 3.17 - 6.77 | Axitinib | >10 | [3] |

| 25 | PC3 (Prostate) | 3.17 - 6.77 | Axitinib | >10 | [3] |

| 25 | A549 (Lung) | 3.17 - 6.77 | Axitinib | >10 | [3] |

| 37 | MCF7 (Breast) | 5.21 | - | - | [1] |

| 5b | K562 (Leukemia) | 0.021 | ABT-751 | 0.74 | [5] |

| 5b | A549 (Lung) | 0.69 | ABT-751 | 1.2 | [5] |

| 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |

| 34 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This protocol is used to determine the effect of pyrazole derivatives on the cell cycle distribution of cancer cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

-

Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Anticancer Mechanisms

The anticancer effects of pyrazole derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Caption: Workflow for anticancer activity screening of pyrazole derivatives.

Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these targets can lead to cell cycle arrest and apoptosis.[6][7]

Caption: Simplified signaling pathways targeted by anticancer pyrazole derivatives.

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically assessed by measuring the zone of inhibition and the minimum inhibitory concentration (MIC).

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| 21a | Aspergillus niger | - | 2.9 - 7.8 | Clotrimazole | >7.8 | [8] |

| 21a | Staphylococcus aureus | - | 62.5 - 125 | Chloramphenicol | >125 | [8] |

| 21c | Escherichia coli | - | = Standard | Chloramphenicol | - | [8] |

| 3 | Escherichia coli | - | 0.25 | Ciprofloxacin | >0.25 | [9] |

| 4 | Streptococcus epidermidis | - | 0.25 | Ciprofloxacin | >0.25 | [9] |

| 2 | Aspergillus niger | - | 1 | Clotrimazole | 1 | [9] |

| 12 | Staphylococcus aureus | - | 10 | - | - | [10] |

| 5 | Escherichia coli | - | 50 | - | - | [10] |

Experimental Protocol: Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire surface of the agar plate to create a lawn.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution (at a known concentration) into each well. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Visualization of Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial activity screening using the agar well diffusion method.

Anti-inflammatory Activity Screening

Pyrazole derivatives, including the well-known drug celecoxib, are recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential is assessed by determining the IC50 for COX enzyme inhibition and by measuring the reduction of edema in animal models.

| Compound ID | Assay | IC50 (µM) / % Inhibition | Target | Reference Compound | IC50 (µM) / % Inhibition | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | In Vitro | IC50 = 0.02 | COX-2 | - | - | [11] |

| 3-(trifluoromethyl)-5-arylpyrazole | In Vitro | IC50 = 4.5 | COX-1 | - | - | [11] |

| Unnamed Pyrazole | In Vivo | 65-80% reduction | Paw Edema | Indomethacin | 55% reduction | [11] |

| 2a | In Vitro | IC50 = 0.019 | COX-2 | Celecoxib | - | [12] |

| 3b | In Vitro | IC50 = 0.039 | COX-2 | Celecoxib | - | [12] |

| 4a | In Vitro | IC50 = 0.061 | COX-2 | Celecoxib | - | [12] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, and the test compounds.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the pyrazole derivative at various concentrations. Incubate to allow for inhibitor binding.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: Monitor the fluorescence generated from the oxidation of a probe by the peroxidase activity of COX-2 using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.

This is a standard in vivo model for evaluating acute inflammation.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Visualization of Anti-inflammatory Mechanisms

The anti-inflammatory action of many pyrazole derivatives involves the inhibition of the COX-2 enzyme, which reduces the production of prostaglandins. Additionally, some derivatives can suppress the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines.[13][14]

Caption: Key anti-inflammatory signaling pathways modulated by pyrazole derivatives.

Conclusion

The systematic screening of novel pyrazole derivatives through a combination of in vitro and in vivo assays is crucial for the identification of lead compounds with therapeutic potential. This guide provides a framework for conducting such evaluations, from initial cytotoxicity and antimicrobial assessments to more in-depth mechanistic studies. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and accelerate the development of new pyrazole-based drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]

- 10. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Chemistry and Medicinal Applications of Iodinated Pyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning applications of iodinated pyrazoles in medicinal chemistry. These versatile scaffolds serve as pivotal intermediates in the development of targeted therapeutics, offering a strategic handle for molecular diversification. This document delves into detailed experimental protocols, presents quantitative biological data for comparative analysis, and visualizes key concepts to facilitate a deeper understanding of this important class of molecules.

Introduction: The Privileged Scaffold and the Power of Iodine

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The introduction of an iodine atom onto the pyrazole ring significantly enhances their synthetic utility. The carbon-iodine bond serves as a versatile functional handle for various transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This strategic iodination is a key step in the synthesis of numerous potent and selective inhibitors of various enzymes and receptors implicated in a range of diseases.

Synthesis of Iodinated Pyrazoles

The regioselective introduction of iodine onto the pyrazole core is a critical first step. The most common methods involve electrophilic iodination, where the choice of reagents and reaction conditions dictates the position of iodination.

Direct Iodination of Pyrazoles

Direct iodination of the pyrazole ring typically occurs at the C4 position due to its higher electron density. Various iodinating agents and conditions have been developed to achieve this transformation efficiently.

Table 1: Comparison of Common Methods for the Synthesis of 4-Iodopyrazole Derivatives

| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |

| Iodine/Oxidant | I₂, H₂O₂ | Water | Room Temp. | 1-4 h | High | "Green" and efficient method.[1][2] |

| Iodine/Oxidant | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. | Overnight | High | Effective for a range of pyrazoles. |

| N-Iodosuccinimide (NIS) | NIS, Trifluoroacetic Acid (TFA) | Acetonitrile | 80 °C | Overnight | Good to Excellent | Suitable for less reactive, electron-deficient pyrazoles.[2] |

| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1-24 h | Up to 95% | Base is used to neutralize HCl byproduct. |

Detailed Experimental Protocols

Protocol 1: Green Synthesis of 4-Iodopyrazole using Iodine and Hydrogen Peroxide [1][2]

-

Materials: Pyrazole (1.0 eq), Iodine (I₂) (0.5 eq), 30% Hydrogen Peroxide (H₂O₂) (0.6 eq), Water (H₂O).

-

Procedure:

-

To a stirred suspension of the pyrazole in water, add iodine.

-

To this mixture, add 30% hydrogen peroxide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole.

-

Protocol 2: Iodination of Electron-Deficient Pyrazoles using N-Iodosuccinimide (NIS) [2]

-

Materials: Pyrazole derivative (1.0 eq), N-Iodosuccinimide (NIS) (1.5 eq), Trifluoroacetic acid (TFA), Acetonitrile, Dichloromethane (DCM), Saturated aqueous sodium thiosulfate, Saturated aqueous sodium bicarbonate.

-

Procedure:

-

To a solution of the pyrazole in glacial acetic acid, add a solution of NIS in TFA.

-

Heat the resulting mixture overnight at 80 °C.

-

Cool the solution to room temperature and dilute with DCM.

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to give the 4-iodopyrazole.

-

Reactivity and Synthetic Utility of Iodinated Pyrazoles

The C-I bond in iodinated pyrazoles is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various palladium- and copper-catalyzed cross-coupling reactions. This reactivity is the cornerstone of their utility in medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the iodopyrazole and various boronic acids or esters.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole [3][4]

-

Materials: 4-Iodo-1H-pyrazole (1.0 eq), Arylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (0.03 eq), SPhos (0.06 eq), Potassium carbonate (K₂CO₃) (2.5 eq), Anhydrous 1,4-dioxane, Degassed water.

-

Procedure:

-

To a flame-dried sealed tube, add 4-iodo-1H-pyrazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Seal the vessel and purge with argon for 15 minutes.

-

Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

-

Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir until completion (monitored by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an iodopyrazole and a terminal alkyne, providing access to alkynylpyrazole derivatives.

Protocol 4: General Procedure for Sonogashira Coupling of 4-Iodopyrazole [3][5]

-

Materials: 4-Iodopyrazole (1.0 eq), Terminal alkyne (1.2 eq), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (2 mol%), Copper(I) iodide (CuI) (4 mol%), Triethylamine (Et₃N).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

-

Add triethylamine as the solvent and base.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.

-

Purify the residue by column chromatography.

-

Applications in Medicinal Chemistry

Iodinated pyrazoles are key precursors to a variety of potent and selective modulators of important biological targets.

Kinase Inhibitors

Pyrazole derivatives are prominent scaffolds in the design of kinase inhibitors for the treatment of cancers and inflammatory disorders.[6] The 4-iodopyrazole intermediate is instrumental in the synthesis of potent inhibitors targeting various kinases, including Janus kinases (JAKs) and Aurora kinases.

JAK/STAT Signaling Pathway and Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. realmofcaring.org [realmofcaring.org]

- 5. researchgate.net [researchgate.net]

- 6. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Computational Analysis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole: A Technical Guide

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The introduction of an iodine atom at the 4-position of the pyrazole ring provides a crucial handle for further molecular elaboration through various cross-coupling reactions. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the structural, electronic, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and the design of novel compounds. This technical guide details the computational and experimental protocols relevant to the study of 4-iodopyrazole derivatives.

Data Presentation: Spectroscopic Properties of 4-Halogenated-1H-pyrazoles

The following tables summarize experimental and computationally derived spectroscopic data for 4-iodo-1H-pyrazole and its halogenated analogs. This comparative data is essential for validating computational models and understanding the electronic effects of the halogen substituent.

Table 1: Experimental and Calculated 1H NMR Chemical Shifts (ppm) for 4-Halogenated-1H-pyrazoles

| Compound | N-H Proton (Experimental) | N-H Proton (Calculated) | 3,5-Protons (Experimental) | 3,5-Protons (Calculated) |

| 4-F-pzH | 11.1370 | 9.47 | 7.6368 | 7.74 |

| 4-Cl-pzH | 11.5699 | 9.78 | 7.6534 | 7.78 |

| 4-Br-pzH | 11.5303 | 9.88 | 7.6946 | 7.81 |

| 4-I-pzH | 11.7549 | 10.00 | 7.7712 | 7.88 |

Note: The discrepancy between experimental and theoretical shifts for the N-H proton is attributed to factors such as tautomerization in solution and imperfect modeling of solvent effects, which are not fully captured by the computational methods.[1]

Table 2: Experimental and Calculated N-H Solid-State Stretching Frequencies (cm-1) for 4-Halogenated-1H-pyrazoles

| Compound | Experimental N-H Stretching Frequencies | Calculated N-H Stretching Frequencies (Dimeric Model) |

| pzH | 3126 | 3293, 3180 |

| 4-F-pzH | 3133 | 3288, 3177 |

| 4-Cl-pzH | - | 3284, 3169 |

| 4-Br-pzH | - | 3255, 3165 |

| 4-I-pzH | 3110 | 3235, 3158 |

Note: Calculations were performed on dimeric models, resulting in two distinct stretching frequencies.[1]

Experimental and Computational Protocols

Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

A common synthetic route to this compound involves the methylation of 3,5-Dimethyl-4-iodopyrazole.

Materials:

-

3,5-Dimethyl-4-iodopyrazole

-

Sodium hydride (NaH)

-

Methyl iodide (CH3I)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in tetrahydrofuran, add sodium hydride at 20°C under an inert atmosphere.

-

Stir the resulting mixture.

-

Add methyl iodide to the reaction mixture.

-

Continue stirring for 12 hours.

-

Upon completion, the reaction yields this compound.

Computational Methodology for Spectroscopic Analysis

The following protocol outlines the DFT-based approach used for the geometric optimization and calculation of spectroscopic data for 4-halogenated-1H-pyrazoles.[1]

Software:

-

Gaussian 16

Methodology:

-

Geometry Optimization:

-

The molecular structures of the pyrazole analogues are optimized in the gas phase using Density Functional Theory (DFT).

-

The ωB97XD hybrid density functional is employed.[1]

-

Dunning's correlation-consistent cc-pVTZ basis set is used for H, C, N, F, Cl, and Br atoms.[1]

-

For the iodine atom, the dhf-ECP small core effective core potential is used in conjunction with the cc-pVTZ-PP basis set.[1]

-

-

Vibrational Frequency Calculations:

-

Vibrational frequencies are calculated at the same level of theory as the geometry optimization to predict IR spectra.

-

-

NMR Chemical Shift Calculations:

-

1H NMR chemical shifts are also calculated using the optimized geometries.

-

Visualizations

Computational Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the DFT-based spectroscopic analysis of substituted pyrazoles.

Synthetic Pathway for this compound

Caption: The synthetic route for the preparation of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-iodo-1,3,5-trimethyl-1H-pyrazole with various aryl and heteroaryl boronic acids. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization at the C4 position is a key strategy in the development of novel therapeutic agents.[1]

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of 4-arylpyrazoles.[2]

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a closely related substrate, 4-iodo-1-methyl-1H-pyrazole, with various boronic acids. These values can serve as a reference for optimizing the reaction of this compound.

| Entry | Boronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90°C, 5-12 min (MW) | ~95% |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90°C, 5-12 min (MW) | ~92% |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90°C, 5-12 min (MW) | ~89% |

| 4 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90°C, 5-12 min (MW) | ~85% |

| 5 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90°C, 6h | Not Specified |

| 6 | Arylboronic acid | Pd(OAc)₂ (2-5) / SPhos (4-10) | K₂CO₃ (2.0-3.0) | Toluene/H₂O | 80°C | Good to Excellent |

| 7 | Phenylboronic acid | XPhos Pd G2 (2) | K₂CO₃ (3.0) | Ethanol/H₂O | 120°C, 15-30 min (MW) | High |

Data adapted from protocols for 4-iodo-1-methyl-1H-pyrazole and other 4-iodopyrazoles.

Experimental Protocols

Two primary protocols are presented: a microwave-assisted method for rapid synthesis and a conventional heating method.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the rapid and efficient synthesis of 4-arylpyrazoles.[2][3]

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (deionized)

-

Microwave vial

-

Nitrogen or Argon gas supply

Procedure:

-

To a microwave vial, add this compound (0.5 mmol, 1.0 equiv.) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv.).

-

Add DME (3 mL) and H₂O (1.2 mL) to the vial.

-

Purge the vial with nitrogen or argon for 5-10 minutes.

-

Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.[3]

-

Seal the vial and place it in a microwave apparatus.

-

Irradiate the reaction mixture at 90°C for 5-12 minutes.[2][3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1,3,5-trimethyl-1H-pyrazole.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki coupling of a pyrazole derivative with an arylboronic acid using conventional heating.[2]

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Schlenk tube

-

Argon gas supply

Procedure:

-

To a Schlenk tube, add this compound (0.1 mmol, 1.0 equiv.) and the arylboronic acid (1.1 equiv.).

-

Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv.).[2]

-

Add 1,4-dioxane and H₂O in a 4:1 ratio (2 mL total volume).

-

Degas the mixture by bubbling argon through it for 10-15 minutes.

-

Heat the reaction mixture at 90°C for 6 hours under an argon atmosphere.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 4-aryl-1,3,5-trimethyl-1H-pyrazole.

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for Sonogashira Reaction with 4-Iodo-1,3,5-trimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and exhibits broad functional group tolerance, making it an invaluable tool in medicinal chemistry and materials science.[3][4] Pyrazole moieties are key pharmacophores in numerous therapeutic agents, and their functionalization via Sonogashira coupling allows for the synthesis of novel compounds with potential applications in drug discovery.[3] These notes provide a detailed protocol for the Sonogashira reaction of 4-iodo-1,3,5-trimethyl-1H-pyrazole with terminal alkynes.

Reaction Principle